molecular formula C9H17I B1321976 (3-Iodopropyl)cyclohexane CAS No. 147936-56-9

(3-Iodopropyl)cyclohexane

Cat. No. B1321976
Key on ui cas rn: 147936-56-9
M. Wt: 252.14 g/mol
InChI Key: SMIMGPQSIIJKCC-UHFFFAOYSA-N
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Patent
US08101650B2

Procedure details

The title compound was synthesized using 3-cyclohexyl-1-iodopropane and sodium acetylide by conducting the reactions similar to those mentioned in Reference example 29.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1([CH2:7][CH2:8][CH2:9]I)[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[C-:11]#[C-:12].[Na+].[Na+]>>[CH:1]1([CH2:7][CH2:8][CH2:9][C:11]#[CH:12])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1 |f:1.2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCC1)CCCI
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C-]#[C-].[Na+].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(CCCCC1)CCCC#C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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